3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid
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Overview
Description
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is a synthetic compound that features an indole moiety linked to a propanoic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction with urea or thiourea derivatives.
Linking to Propanoic Acid: The final step involves the coupling of the indole-pyrimidine intermediate with a propanoic acid derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness: 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is unique due to its combination of indole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
3-[6-(2,4-dioxo-1,3-diazinan-1-yl)indol-1-yl]propanoic acid |
InChI |
InChI=1S/C15H15N3O4/c19-13-4-8-18(15(22)16-13)11-2-1-10-3-6-17(12(10)9-11)7-5-14(20)21/h1-3,6,9H,4-5,7-8H2,(H,20,21)(H,16,19,22) |
InChI Key |
GVQRRPUQSUJIND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC3=C(C=C2)C=CN3CCC(=O)O |
Origin of Product |
United States |
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